molecular formula C9H18ClNO B1460235 2-(Oxan-3-yl)pyrrolidine hydrochloride CAS No. 1803607-48-8

2-(Oxan-3-yl)pyrrolidine hydrochloride

Cat. No.: B1460235
CAS No.: 1803607-48-8
M. Wt: 191.7 g/mol
InChI Key: UGRPMMNBQCZRRU-UHFFFAOYSA-N
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Description

2-(Oxan-3-yl)pyrrolidine hydrochloride (CAS 1803607-48-8) is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.70 . This compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in medicinal chemistry and drug discovery . The pyrrolidine ring allows researchers to efficiently explore pharmacophore space due to its sp3-hybridization and non-planar structure, which increases three-dimensional coverage and influences the stereochemistry of the molecule . The incorporation of the oxan-3-yl (tetrahydropyran) group adds further structural versatility and can modulate the compound's physicochemical properties. Pyrrolidine derivatives are of significant strategic importance in accelerating innovation within chemical and pharmaceutical supply chains . They serve as critical intermediates and key building blocks in the synthesis of active pharmaceutical ingredients (APIs) for therapeutic areas such as cardiology, neurology, and oncology . The stereogenicity of the pyrrolidine ring is a crucial feature, as different stereoisomers can lead to a different biological profile of drug candidates due to distinct binding modes with enantioselective protein targets . This makes this compound a valuable reagent for medicinal chemists designing new compounds with specific biological activity. This product is intended for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic use. Researchers can utilize this compound in the development of novel synthetic routes, as a precursor for more complex molecules, and in the exploration of new biologically active compounds .

Properties

IUPAC Name

2-(oxan-3-yl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-4-9(10-5-1)8-3-2-6-11-7-8;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRPMMNBQCZRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCCOC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction of 3-Hydroxytetrahydropyran with Pyrrolidine

A common and effective method for synthesizing 2-(Oxan-3-yl)pyrrolidine involves the acid-catalyzed reaction of 3-hydroxytetrahydropyran with pyrrolidine. The reaction is typically conducted in an aprotic solvent such as dichloromethane or toluene, with p-toluenesulfonic acid serving as the catalyst to facilitate cyclization.

  • Reaction Conditions:

    • Solvent: Dichloromethane or toluene
    • Catalyst: p-Toluenesulfonic acid
    • Temperature: Ambient to reflux depending on solvent
    • Reaction Time: Several hours until completion
  • Mechanism Insight:
    The acidic catalyst protonates the hydroxyl group on the tetrahydropyran ring, activating it towards nucleophilic attack by the nitrogen atom of pyrrolidine. This leads to ring closure and formation of the fused oxane-pyrrolidine structure. The hydrochloride salt is typically isolated by treatment with hydrochloric acid or by crystallization from an acidic medium.

Research Findings and Data Summary

Preparation Method Key Reagents/Conditions Yield (%) Notes
Acid-catalyzed cyclization of 3-hydroxytetrahydropyran with pyrrolidine p-Toluenesulfonic acid, DCM/toluene, reflux Not explicitly reported for this compound, typically moderate to high Direct cyclization, simple isolation of hydrochloride salt
Reductive amination of aldehyde intermediate (analogous method) Aldehyde, pyrrolidine, NaBH4, ethanol, acid catalyst Up to 90% in related systems Improved yield with ethanol solvent, followed by cyclization

Notes on Purification and Characterization

  • The hydrochloride salt form of 2-(Oxan-3-yl)pyrrolidine is generally isolated by crystallization from acidic aqueous solutions.
  • Characterization typically includes NMR spectroscopy, confirming the fused ring system and substitution pattern.
  • Purity and yield depend on reaction conditions such as solvent choice, catalyst amount, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation : Using agents like potassium permanganate or chromium trioxide.
  • Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Introducing nucleophiles under acidic or basic conditions.

Organic Synthesis

2-(Oxan-3-yl)pyrrolidine hydrochloride serves as a significant building block in organic synthesis. It is instrumental in creating more complex molecules, particularly in the development of novel heterocyclic compounds that can exhibit unique properties and functionalities.

Biological Applications

Research indicates that this compound may interact with various biomolecules, making it a candidate for pharmacological studies. Its mechanism of action likely involves binding to specific enzymes or receptors, which can modulate their activity and influence cellular pathways. This positions the compound as a potential lead in drug discovery efforts aimed at developing new therapeutic agents .

Medicinal Chemistry

Due to its structural characteristics, this compound has potential therapeutic applications. Its ability to engage in hydrogen bonding and hydrophobic interactions enhances its binding affinity to biological targets, making it valuable in the search for new drugs.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of various materials and chemicals. Its versatility contributes to its application across different sectors, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The oxane ring can also participate in similar interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The oxane substitution in this compound introduces an oxygen atom, improving hydrophilicity compared to aromatic or halogenated analogs like 3-[(2-methylbenzyl)oxy]pyrrolidine or dichlorophenyl derivatives . Nitrophenoxy and morpholine-containing derivatives exhibit distinct reactivity profiles (e.g., nitro groups for further synthesis) or enhanced antifungal activity .

Biological Activity :

  • Morpholine- and piperidine-substituted compounds (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-one) demonstrate potent antifungal activity against Candida albicans (MIC₅₀: 4–8 µg/mL) .
  • Halogenated analogs (e.g., dichlorophenyl derivatives) are theorized to exhibit antimicrobial properties due to electron-withdrawing effects enhancing membrane penetration .

Synthetic Utility: this compound’s oxane ring may serve as a rigid scaffold for targeting enzymes or receptors requiring steric specificity . Nitrophenoxy derivatives (e.g., 3-(2-nitrophenoxy)pyrrolidine hydrochloride) are versatile intermediates for synthesizing amines via nitro-group reduction .

Antimicrobial Screening (from ):

Pyrrolidine and morpholine derivatives synthesized via reactions with chloroethylamines were tested against Gram-positive bacteria and fungi. Key results include:

  • Antibacterial Activity: Compounds with diethylaminoethylthio groups (e.g., 4a) showed inhibition against Staphylococcus aureus (MIC: 16 µg/mL).
  • Antifungal Activity: Morpholine-substituted thiopyrimidinones (e.g., 6f) exhibited dual activity against Candida albicans and Aspergillus niger (MIC: 8 µg/mL) .

Comparative Solubility and Stability:

  • The oxane ring in this compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., 3-[(2-methylbenzyl)oxy]pyrrolidine hydrochloride), which rely on lipophilic interactions .

Biological Activity

2-(Oxan-3-yl)pyrrolidine hydrochloride, with CAS number 1803607-48-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure, which includes a pyrrolidine ring fused with an oxane moiety. This configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's structure allows it to modulate biological pathways, potentially influencing processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other pyrrolidine derivatives that have shown efficacy against various diseases.
  • Receptor Binding : Its structural similarity to known receptor ligands suggests potential activity in modulating receptor functions.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound:

  • Antimicrobial Activity : Preliminary assays indicated that the compound exhibits antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were recorded, demonstrating its potential as an antimicrobial agent.
  • Cytotoxicity Assays : Cytotoxicity tests on human cell lines revealed that the compound has a moderate cytotoxic effect, which warrants further investigation into its safety profile and therapeutic index.
  • Phospholipase A2 Inhibition : Similar compounds have been shown to inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. While specific data on this compound is limited, related studies suggest a potential for this compound to modulate inflammatory responses through PLA2 inhibition .

Case Studies

A notable study explored the effects of pyrrolidine derivatives on bacterial resistance mechanisms. In this context, this compound was evaluated alongside other compounds for its ability to overcome resistance in methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it could enhance the efficacy of existing antibiotics by disrupting bacterial membrane integrity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other pyrrolidine derivatives was conducted:

Compound NameBiological ActivityMIC (µg/mL)Reference
2-(Oxan-3-yl)pyrrolidine HClAntimicrobialTBDCurrent Study
Pyrrolidine Derivative AAntifungal15
Pyrrolidine Derivative BAntiviral20

Q & A

Q. Purification :

  • Column chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate intermediates .
  • Recrystallization : Dissolve the crude product in hot ethanol, cool to −20°C, and filter to obtain high-purity crystals .

Q. Key Factors :

  • Solvent choice (e.g., DMF for polar intermediates).
  • Temperature control during exothermic steps.
  • Monitoring reaction progress via TLC or LC-MS.

Basic: How is structural characterization of this compound performed?

Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:

  • ¹H/¹³C NMR : Confirm the presence of pyrrolidine and oxane rings. For example, the oxane ring protons appear as a multiplet at δ 3.5–4.0 ppm, while pyrrolidine protons resonate at δ 1.8–2.5 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak at m/z 216.1).
  • X-ray Crystallography : Resolve stereochemistry and salt formation if single crystals are obtained .

Q. Data Interpretation :

  • Compare spectral data with structurally similar compounds (e.g., 3-substituted pyrrolidines in ).
  • Validate purity via HPLC (≥95% area under the curve).

Advanced: How can researchers evaluate the compound’s stability under varying experimental conditions?

Methodological Answer:
Design stability studies to assess:

Thermal Stability :

  • Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC .

pH Stability :

  • Dissolve the compound in buffers (pH 2–9) and analyze degradation products over 72 hours .

Photostability :

  • Expose to UV (254 nm) and visible light for 48 hours; quantify changes using UV-Vis spectroscopy .

Q. Key Metrics :

  • Degradation rate constants.
  • Identification of major degradation products (e.g., via LC-MS/MS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxan-3-yl)pyrrolidine hydrochloride
Reactant of Route 2
2-(Oxan-3-yl)pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.